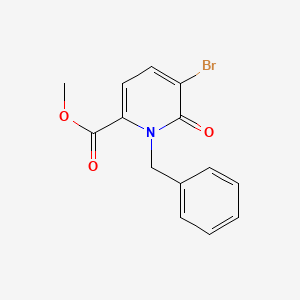
Methyl 1-Benzyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-Benzyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: is a chemical compound belonging to the class of pyridine derivatives. It features a benzyl group attached to the pyridine ring, a bromine atom at the 5th position, and a carboxylate ester group at the 2nd position. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-benzyl-6-oxo-1,6-dihydropyridine-2-carboxylate as the starting material.
Bromination: The bromination step involves the addition of bromine (Br2) to the pyridine ring at the 5th position. This reaction is usually carried out in the presence of a suitable solvent such as dichloromethane (DCM) and a catalyst like iron(III) bromide (FeBr3).
Esterification: The final step involves esterification, where methanol (CH3OH) is used to convert the carboxylic acid group into its methyl ester form.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in an alkaline medium.
Reduction: LiAlH4, in anhydrous ether.
Substitution: Various nucleophiles (e.g., sodium azide, NaN3) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridines.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Methyl 1-Benzyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate exerts its effects depends on its specific application. For instance, in drug design, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.
相似化合物的比较
Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: Lacks the benzyl group.
Methyl 1-methyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: Has a methyl group instead of a benzyl group.
Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: Contains a chlorine atom in addition to the bromine atom.
Uniqueness: The presence of the benzyl group in Methyl 1-Benzyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate provides unique chemical properties and reactivity compared to its analogs
属性
分子式 |
C14H12BrNO3 |
|---|---|
分子量 |
322.15 g/mol |
IUPAC 名称 |
methyl 1-benzyl-5-bromo-6-oxopyridine-2-carboxylate |
InChI |
InChI=1S/C14H12BrNO3/c1-19-14(18)12-8-7-11(15)13(17)16(12)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI 键 |
HRHZEEBIEJWQJJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C(=O)N1CC2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


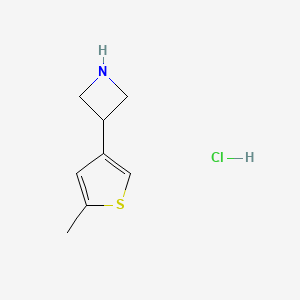

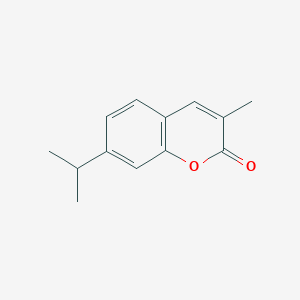
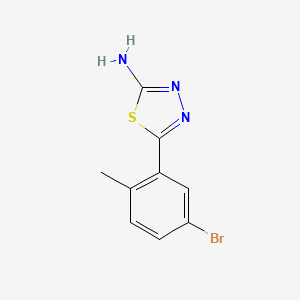
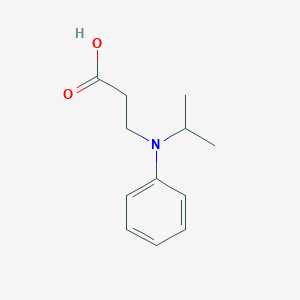
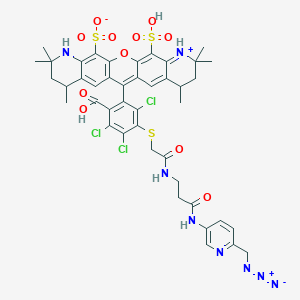
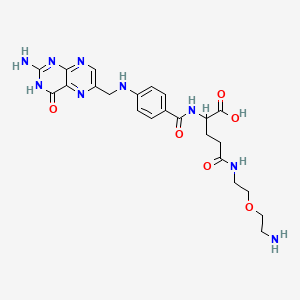

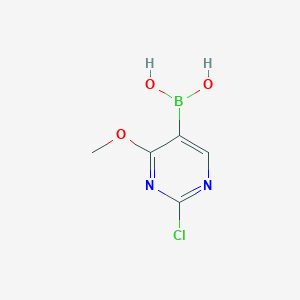

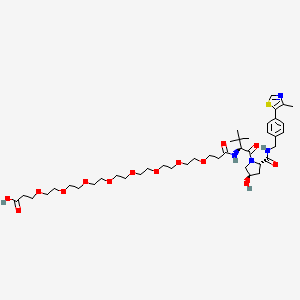
![4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol](/img/structure/B15337516.png)
![[(2R)-3-[2-[2-(ethenylsulfonylamino)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15337524.png)
![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]sulfinyl]aniline](/img/structure/B15337536.png)
